molecular formula C16H14Br2 B14018745 1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene

1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene

Cat. No.: B14018745
M. Wt: 366.09 g/mol
InChI Key: OJXCOTVZZZHQDM-ARJAWSKDSA-N
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Description

1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene is an organic compound belonging to the class of aromatic hydrocarbons. This compound is characterized by the presence of bromine atoms and methyl groups attached to a benzene ring, making it a polysubstituted benzene derivative. Its unique structure imparts specific chemical properties and reactivity, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene can be achieved through several methods, including:

    Suzuki-Miyaura Coupling: This method involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst.

    Electrophilic Aromatic Substitution:

Industrial Production Methods: Industrial production of this compound may involve large-scale application of the above synthetic routes, optimized for yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted by other nucleophiles through nucleophilic aromatic substitution.

    Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

    Reduction Reactions: The double bond in the ethenyl group can be reduced to form the corresponding alkane.

Common Reagents and Conditions:

    Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst.

Major Products:

  • Substitution reactions yield various substituted aromatic compounds.
  • Oxidation reactions produce carboxylic acids or aldehydes.
  • Reduction reactions yield alkanes.

Scientific Research Applications

1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene involves its interaction with molecular targets through its functional groups. The bromine atoms and ethenyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical synthesis .

Comparison with Similar Compounds

    1-Bromo-4-methylbenzene: A simpler derivative with only one bromine and one methyl group.

    4-Bromo-1-methylbenzene: Another similar compound with a different substitution pattern.

    4-Bromo-2-nitrotoluene: Contains a nitro group instead of an ethenyl group, leading to different reactivity.

Uniqueness: 1-Bromo-4-[(1Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of multiple bromine atoms and an ethenyl group allows for diverse chemical transformations and applications.

Properties

Molecular Formula

C16H14Br2

Molecular Weight

366.09 g/mol

IUPAC Name

1-bromo-4-[(Z)-2-(4-bromo-3-methylphenyl)ethenyl]-2-methylbenzene

InChI

InChI=1S/C16H14Br2/c1-11-9-13(5-7-15(11)17)3-4-14-6-8-16(18)12(2)10-14/h3-10H,1-2H3/b4-3-

InChI Key

OJXCOTVZZZHQDM-ARJAWSKDSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C=C\C2=CC(=C(C=C2)Br)C)Br

Canonical SMILES

CC1=C(C=CC(=C1)C=CC2=CC(=C(C=C2)Br)C)Br

Origin of Product

United States

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